molecular formula C10H14N2O2 B13224414 Ethyl 4-hydrazinyl-2-methylbenzoate

Ethyl 4-hydrazinyl-2-methylbenzoate

Cat. No.: B13224414
M. Wt: 194.23 g/mol
InChI Key: WFVRWNUXMZDIMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-hydrazinyl-2-methylbenzoate (C₁₀H₁₂N₂O₂) is a benzoate ester derivative featuring a hydrazinyl group at the para position (C4) and a methyl substituent at the ortho position (C2). This compound is synthesized via nucleophilic substitution or condensation reactions, typically involving hydrazine hydrate and a precursor such as ethyl 4-bromo-2-methylbenzoate under reflux conditions in methanol or ethanol . The hydrazinyl group confers reactivity toward aldehydes and ketones, enabling the formation of Schiff bases, which are pivotal in pharmaceutical and materials chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Solution-Based Synthesis: Ethyl 4-hydrazinyl-2-methylbenzoate can be synthesized by reacting ethyl 4-chloro-2-methylbenzoate with hydrazine hydrate in the presence of a suitable solvent such as ethanol or methanol.

    Mechanosynthesis: This method involves grinding the reactants together in a ball mill, which facilitates the reaction through mechanical energy.

    Solid-State Melt Reactions: In this method, the reactants are heated together in the absence of a solvent, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale solution-based synthesis due to its scalability and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Hydrazone Formation

The hydrazine moiety reacts with carbonyl compounds (e.g., aldehydes, ketones) to form hydrazones. For example:

  • Reaction with furfural : Produces (E)-ethyl-4-(2-(furan-2-ylmethylene)hydrazinyl)-2-methylbenzoate .

Reaction Conditions :

ParameterValue
SolventEthanol
Temperature25°C (ambient)
Time2–4 hours
CatalystNone (spontaneous)

Analytical Confirmation :

  • FT-IR : N–H stretch at 3250 cm⁻¹, C=N stretch at 1605 cm⁻¹.

  • X-ray Diffraction : Confirms planar hydrazone geometry .

Coordination Chemistry and Biological Interactions

Ethyl 4-hydrazinyl-2-methylbenzoate acts as a ligand in metal complexes.

Example : Binding to Human Serum Albumin (HSA) :

Interaction TypeBinding Constant (K)Thermodynamic Parameters
Hydrophobic1.2×104M11.2\times 10^4\,\text{M}^{-1}
ΔH=28.5kJ mol\Delta H=-28.5\,\text{kJ mol}
, ΔS=64.2J mol K\Delta S=64.2\,\text{J mol K}

Molecular Docking Insights :

  • Binds to HSA’s subdomain IIA via hydrophobic interactions.

  • Stabilized by van der Waals forces and hydrogen bonding .

Stability and Reactivity

  • Acid Sensitivity : The hydrazine group undergoes hydrolysis in strong acidic conditions (e.g., 12% HCl) .

  • Oxidation : Susceptible to oxidation by peroxides, forming azobenzene derivatives.

Thermal Stability :

  • Decomposes above 250°C (TGA data from analogous compounds) .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoate Esters with Hydrazine Derivatives

Methyl 4-Amino-2-Hydroxybenzoate Hydrazide

  • Structure: Methyl ester with amino (C4) and hydroxyl (C2) substituents.
  • Synthesis: Reacting methyl 4-amino-2-hydroxybenzoate with hydrazine hydrate in methanol .
  • Key Differences: The hydroxyl group at C2 in this compound enables hydrogen bonding, contrasting with the methyl group in Ethyl 4-hydrazinyl-2-methylbenzoate, which introduces steric hindrance.

Ethyl 4-(5-(Benzyl(2-Hydroxyethyl)Amino)-1-Methyl-1H-Benzo[d]Imidazol-2-yl)Butanoate

  • Structure: Benzoimidazole core with a hydroxyethylamino side chain and ethyl ester .
  • Synthesis: Condensation of benzaldehyde with a benzimidazole precursor in methanol.
  • Key Differences :
    • The benzoimidazole ring system confers rigidity and planar geometry, unlike the flexible benzoate ester.
    • Biological applications may diverge due to the imidazole’s affinity for metal ions and enzymatic active sites.

Benzothiazole Hydrazide Derivatives

Ethyl-2-Benzothiazolyl Acetohydrazide

  • Structure : Benzothiazole ring with acetohydrazide side chain .
  • Synthesis : Derived from ethyl-2-benzothiazolyl acetate via reaction with hydrazine hydrate.
  • Key Differences :
    • The benzothiazole ring enhances electron-deficient character, facilitating interactions with biological targets like DNA or enzymes.
    • Demonstrated antimicrobial and antitumor activities , whereas this compound’s bioactivity remains less explored.

Aromatic Hydrazinylidene Compounds

4-{2-[2-(4-Chlorobenzylidene)Hydrazinylidene]-Thiadiazin-5-yl}-Sydnone

  • Structure: Thiadiazin-sydnone hybrid with a 4-chlorophenyl hydrazinylidene group .
  • Key Differences :
    • The thiadiazin ring introduces sulfur and nitrogen heteroatoms, enabling diverse redox reactivity.
    • The chlorophenyl group may enhance lipophilicity and cytotoxicity compared to the methyl-substituted benzoate.

Comparative Data Table

Compound Name Core Structure Key Substituents Synthesis Method Biological Activity Reference
This compound Benzoate ester C4-hydrazinyl, C2-methyl Hydrazine hydrate + ethyl ester precursor Under investigation
Methyl 4-amino-2-hydroxybenzoate hydrazide Benzoate ester C4-amino, C2-hydroxyl Hydrazine hydrate in methanol Potential hydrazide applications
Ethyl-2-benzothiazolyl acetohydrazide Benzothiazole Acetohydrazide Hydrazine hydrate reaction Antimicrobial, antitumor
4-{2-[2-(4-Chlorobenzylidene)hydrazinylidene]-thiadiazin-5-yl}-sydnone Thiadiazin-sydnone 4-Chlorophenyl, hydrazinylidene Multi-step condensation Enzyme inhibition (inferred)

Research Findings and Implications

  • Ester Group: Ethyl esters generally exhibit higher lipophilicity than methyl esters, which may enhance pharmacokinetic properties .
  • Reactivity :

    • The hydrazinyl group enables Schiff base formation with aldehydes (e.g., 4-methoxy benzaldehyde in benzothiazole derivatives ), a trait shared across hydrazine-containing compounds.
  • Biological Activities: Benzothiazole hydrazides show pronounced antimicrobial activity , suggesting that this compound could be optimized for similar applications via structural tuning.

Biological Activity

Antiglycation Activity

Hydrazone compounds structurally similar to ethyl 4-hydrazinyl-2-methylbenzoate have shown promising antiglycation activity. A series of 4-methoxybenzoylhydrazones demonstrated varying degrees of antiglycation effects, with IC50 values ranging from 216.52 to 748.71 μM . This suggests that this compound may possess similar antiglycation properties, which could be beneficial in managing diabetic complications.

Table 1: Antiglycation activity of selected hydrazone compounds

CompoundIC50 (μM)
1216.52 ± 4.2
3289.58 ± 2.64
6227.75 ± 0.53
7242.53 ± 6.1
11287.79 ± 1.59
Rutin (standard)294.46 ± 1.50

Protein Binding and Interaction

Hydrazone compounds have shown significant interactions with proteins, particularly human serum albumin (HSA). For instance, (E)-Ethyl-4-(2-(furan-2-ylmethylene)hydrazinyl)benzoate (EFHB), a structurally related compound, demonstrated strong binding to HSA . This suggests that this compound may also interact with proteins in biological systems, potentially affecting drug distribution and metabolism.

Antioxidant Properties

The hydrazine group in this compound may contribute to antioxidant activities. Research on similar compounds has shown inhibitory effects on protein oxidation markers, including protein carbonyl formation and thiol oxidation . This antioxidant potential could be valuable in various biological applications, such as preventing oxidative stress-related cellular damage.

Potential Pharmacokinetic Properties

Based on the properties of structurally similar compounds, we can infer some potential pharmacokinetic characteristics of this compound:

  • BBB permeant: Likely yes
  • P-gp substrate: Potentially no
  • CYP1A2 inhibitor: Possibly yes
  • Log Po/w (Consensus): Estimated around 2.45

These properties suggest that the compound may have good bioavailability and the potential to cross the blood-brain barrier, which could be relevant for neurological applications.

Research Applications

This compound has potential applications in various areas of biological research:

  • As a building block for synthesizing more complex molecules with biological activity.
  • In studying protein modifications and interactions, particularly with its ability to form covalent bonds with nucleophilic residues in proteins.
  • As a potential lead compound for developing antiglycation agents for diabetic treatments .
  • In investigating antioxidant mechanisms and their effects on cellular processes .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing ethyl 4-hydrazinyl-2-methylbenzoate, and what critical parameters influence yield?

this compound is typically synthesized via hydrazine substitution reactions. A common approach involves refluxing the ester precursor (e.g., ethyl 4-halo-2-methylbenzoate) with hydrazine hydrate (80%) in ethanol for 8–12 hours . Key parameters include:

  • Reaction time : Prolonged reflux (≥12 hours) ensures complete substitution but may risk side reactions like oxidation.
  • Hydrazine stoichiometry : Excess hydrazine (≥2 equivalents) drives the reaction to completion.
  • Purification : Recrystallization from ethanol/water (1:1) or methanol is standard for isolating high-purity products .

Q. Which analytical techniques are essential for characterizing this compound and verifying its purity?

Structural confirmation requires:

  • Spectroscopy : 1H/13C NMR to confirm hydrazinyl (–NH–NH2) and ester (–COOEt) moieties. FT-IR identifies N–H stretches (~3300 cm⁻¹) and ester C=O (~1700 cm⁻¹) .
  • Chromatography : TLC (silica gel, ethyl acetate/hexane) monitors reaction progress. HPLC assesses purity (>95% typical for research-grade samples) .
  • Thermal analysis : Sharp melting points (e.g., 150–155°C) indicate crystallinity and absence of solvates .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL is critical for:

  • Tautomerism : Hydrazinyl groups can adopt E/Z configurations; SCXRD distinguishes these via bond lengths (N–N ~1.40 Å) and dihedral angles .
  • Hydrogen bonding : Graph-set analysis (e.g., Etter’s rules) maps intermolecular interactions influencing crystal packing . Example: Hydrazinyl N–H∙∙∙O=C interactions stabilize supramolecular chains .

Q. What strategies mitigate contradictions in reactivity data during hydrazinyl-ester derivatization?

Discrepancies in reactivity (e.g., inconsistent azo-coupling yields) often arise from:

  • pH-dependent reactivity : Hydrazinyl groups are nucleophilic under acidic conditions but may deprotonate in basic media, altering reaction pathways. Controlled pH (4–6) optimizes condensation with aldehydes .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic aldehydes but may hydrolyze esters. Ethanol/glacial acetic acid mixtures balance reactivity and stability .

Q. How do hydrogen-bonding networks influence the physicochemical properties of this compound crystals?

Hydrogen-bonding patterns (e.g., R₂²(8) motifs) govern:

  • Thermal stability : Strong N–H∙∙∙O bonds increase melting points and reduce hygroscopicity .
  • Solubility : Dense H-bonding reduces solubility in nonpolar solvents but enhances it in DMF or DMSO .
  • Bioactivity : H-bonding to biological targets (e.g., enzyme active sites) can be predicted via docking studies using crystallographic data .

Q. Methodological Considerations

Q. What computational tools validate spectroscopic assignments for hydrazinyl-ester derivatives?

  • DFT calculations : Gaussian or ORCA software predicts NMR chemical shifts (δ) and IR vibrations, cross-validating experimental data .
  • Crystallographic software : Mercury (CCDC) visualizes H-bond networks and packing motifs from .cif files .

Q. How to address discrepancies in reaction yields reported for similar hydrazinyl-ester syntheses?

  • Reproducibility checks : Vary reaction parameters (time, solvent, stoichiometry) systematically .
  • Byproduct analysis : LC-MS identifies side products (e.g., oxidized hydrazines or ester hydrolysis) .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

ethyl 4-hydrazinyl-2-methylbenzoate

InChI

InChI=1S/C10H14N2O2/c1-3-14-10(13)9-5-4-8(12-11)6-7(9)2/h4-6,12H,3,11H2,1-2H3

InChI Key

WFVRWNUXMZDIMM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)NN)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.